molecular formula C3H6Br2 B1583031 2,2-Dibromopropane CAS No. 594-16-1

2,2-Dibromopropane

Cat. No.: B1583031
CAS No.: 594-16-1
M. Wt: 201.89 g/mol
InChI Key: ARITXYXYCOZKMU-UHFFFAOYSA-N
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Description

2,2-Dibromopropane: is an organic compound with the molecular formula C₃H₆Br₂ . It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of two bromine atoms attached to the second carbon atom of the propane chain, making it a geminal dihalide.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dibromopropane can be synthesized through the addition of bromine to propene. The reaction involves the following steps:

    Addition of Bromine to Propene: Propene reacts with bromine in the presence of a solvent like carbon tetrachloride to form 1,2-dibromopropane.

    Isomerization: The 1,2-dibromopropane is then subjected to isomerization conditions to yield this compound.

Industrial Production Methods: In industrial settings, this compound is produced by the direct bromination of propane. The reaction is carried out in the presence of a catalyst, such as iron or aluminum bromide, at elevated temperatures. The process involves the following steps:

    Bromination: Propane is reacted with bromine gas in the presence of a catalyst.

    Purification: The crude product is purified by distillation to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dibromopropane undergoes various chemical reactions, including:

    Elimination Reactions: When treated with a strong base like sodium or potassium hydroxide, this compound undergoes dehydrohalogenation to form propene.

    Substitution Reactions: It can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions to form alcohols.

Common Reagents and Conditions:

    Elimination Reactions: Sodium hydroxide or potassium hydroxide in ethanol, heated under reflux.

    Substitution Reactions: Aqueous sodium hydroxide or potassium hydroxide.

Major Products Formed:

    Elimination Reactions: Propene.

    Substitution Reactions: 2-Bromopropanol or 2-propanol, depending on the reaction conditions.

Scientific Research Applications

2,2-Dibromopropane has several applications in scientific research, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Pharmaceutical Research: It is used in the development of new drugs and pharmaceuticals.

    Material Science: It is used in the synthesis of polymers and other advanced materials.

    Chemical Research: It is used as a reagent in various chemical reactions and studies.

Mechanism of Action

The mechanism of action of 2,2-dibromopropane involves its reactivity as a geminal dihalide. The presence of two bromine atoms on the same carbon atom makes it highly reactive towards nucleophiles and bases. In elimination reactions, the base abstracts a proton from the carbon adjacent to the carbon bearing the bromine atoms, leading to the formation of a double bond and the expulsion of bromide ions. In substitution reactions, nucleophiles attack the carbon bearing the bromine atoms, leading to the substitution of the bromine atoms with the nucleophile.

Comparison with Similar Compounds

2,2-Dibromopropane can be compared with other similar compounds such as:

    1,2-Dibromopropane: Unlike this compound, 1,2-dibromopropane has bromine atoms on adjacent carbon atoms. This difference in structure leads to different reactivity and applications.

    1,3-Dibromopropane: This compound has bromine atoms on the first and third carbon atoms of the propane chain, leading to different chemical properties and uses.

    1,1-Dibromopropane: This compound has both bromine atoms on the first carbon atom, making it another geminal dihalide but with different reactivity compared to this compound.

This compound is unique due to the positioning of its bromine atoms, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

2,2-dibromopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6Br2/c1-3(2,4)5/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARITXYXYCOZKMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060482
Record name Propane, 2,2-dibromo-
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Molecular Weight

201.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

594-16-1
Record name 2,2-Dibromopropane
Source CAS Common Chemistry
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Record name 2,2-Dibromopropane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 2,2-dibromo-
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Record name Propane, 2,2-dibromo-
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Record name 2,2-dibromopropane
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Record name 2,2-DIBROMOPROPANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and spectroscopic data available for 2,2-Dibromopropane?

A1: this compound is a halogenated hydrocarbon with the molecular formula C3H6Br2. Its molecular weight is 201.89 g/mol. Spectroscopic data, particularly vibrational spectra, for this compound and its dichloro analog have been reported. [] Additionally, proton and carbon-13 NMR relaxation studies have been conducted on both liquid and solid this compound, revealing information about its molecular dynamics and phase transitions. []

Q2: How does the presence of the two bromine atoms in this compound influence its reactivity?

A2: The two bromine atoms on the same carbon atom (gem-dibromide) make this compound a suitable precursor for generating carbenoids. These reactive intermediates play a crucial role in cyclopropanation reactions. [, ]

Q3: Can you elaborate on the use of this compound in cyclopropanation reactions?

A3: this compound, in the presence of n-butyllithium (n-BuLi), forms a lithium carbenoid. This carbenoid readily reacts with alkenes, including those with allylic alcohols, to form cyclopropane rings. This reaction exhibits both chemoselectivity, favoring reaction at the alkene over the alcohol, and stereoselectivity, often yielding a specific stereoisomer of the cyclopropane product. []

Q4: What role does this compound play in catalytic systems involving cobalt or nickel?

A4: Research shows that this compound participates in reactions with dimethyl fumarate or maleate in the presence of cobalt(0) or nickel(0) complexes and zinc. These reactions yield 3,3-dimethyl-1,2-cyclopropanedicarboxylic acid esters. Interestingly, the yield of these reactions varies depending on the catalyst system and the degree of substitution on the gem-dibromide. []

Q5: Has the behavior of this compound under high pressure been investigated?

A5: Yes, studies have investigated the thermodynamic properties of this compound at high pressures using differential thermal analysis (DTA) with compressed argon and helium. These studies revealed insights into the phase transitions and volume changes associated with melting. [, ]

Q6: How does the kinetic solvent isotope effect provide information about the reaction mechanisms involving this compound?

A6: Studies analyzing the temperature dependence of solvolysis rates of this compound in D2O and H2O, and comparing the kinetic solvent isotope effects, have provided insights into the mechanism of its reactions. This approach helps differentiate between SN1 and SN2 reaction pathways by examining the changes in activation parameters and solvent reorganization during the reaction. []

Q7: Are there any known analytical techniques for studying the photodissociation dynamics of this compound?

A7: Yes, researchers have employed the velocity map ion imaging technique to investigate the photodissociation dynamics of this compound at specific wavelengths (234 and 265 nm). This technique provides valuable information about the energy disposal and the nature of the photofragments produced during the photodissociation process. []

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